molecular formula C11H9FN2O B2410815 2-(3-fluorophenyl)-6-methylpyrimidin-4(3H)-one CAS No. 180606-49-9

2-(3-fluorophenyl)-6-methylpyrimidin-4(3H)-one

Cat. No.: B2410815
CAS No.: 180606-49-9
M. Wt: 204.204
InChI Key: IFENKJDDOKMXEK-UHFFFAOYSA-N
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Description

2-(3-Fluorophenyl)-6-methylpyrimidin-4(3H)-one is a heterocyclic compound that features a pyrimidine ring substituted with a fluorophenyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-fluorophenyl)-6-methylpyrimidin-4(3H)-one typically involves the condensation of 3-fluoroaniline with ethyl acetoacetate, followed by cyclization and subsequent oxidation. The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 2-(3-Fluorophenyl)-6-methylpyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can yield the corresponding amines.

    Substitution: Halogenation, nitration, and sulfonation reactions can introduce different substituents onto the pyrimidine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2), nitric acid (HNO3), and sulfuric acid (H2SO4) are employed under controlled conditions.

Major Products: The major products formed from these reactions include various substituted pyrimidines, which can be further utilized in different applications.

Scientific Research Applications

2-(3-Fluorophenyl)-6-methylpyrimidin-4(3H)-one has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: The compound is utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(3-fluorophenyl)-6-methylpyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances the compound’s binding affinity and specificity, while the pyrimidine ring facilitates interactions with nucleophilic sites. These interactions can modulate various biochemical pathways, leading to the desired biological effects.

Comparison with Similar Compounds

  • 2-(3-Chlorophenyl)-6-methylpyrimidin-4(3H)-one
  • 2-(3-Bromophenyl)-6-methylpyrimidin-4(3H)-one
  • 2-(3-Methylphenyl)-6-methylpyrimidin-4(3H)-one

Comparison: Compared to its analogs, 2-(3-fluorophenyl)-6-methylpyrimidin-4(3H)-one exhibits unique properties due to the presence of the fluorine atom. Fluorine’s high electronegativity and small size contribute to increased metabolic stability and enhanced binding interactions, making this compound particularly valuable in medicinal chemistry and drug design.

Properties

IUPAC Name

2-(3-fluorophenyl)-4-methyl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9FN2O/c1-7-5-10(15)14-11(13-7)8-3-2-4-9(12)6-8/h2-6H,1H3,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFENKJDDOKMXEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC(=N1)C2=CC(=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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